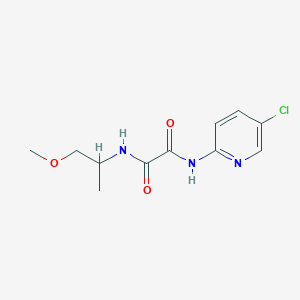
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. The compound selectively inhibits Janus kinase 3 (JAK3), a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.
Mécanisme D'action
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide selectively inhibits JAK3, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is primarily expressed in hematopoietic cells, including T cells, B cells, and natural killer cells. Upon binding of cytokines to their receptors, JAK3 is activated and phosphorylates various downstream signaling molecules, leading to the activation and proliferation of T cells. By inhibiting JAK3, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide can effectively suppress T cell activation and proliferation, leading to reduced inflammation and tissue damage.
Biochemical and Physiological Effects:
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to effectively suppress T cell activation and proliferation, leading to reduced inflammation and tissue damage in various autoimmune diseases. The compound has also been shown to reduce the production of various pro-inflammatory cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. In addition, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to reduce the number of activated T cells in the synovial fluid of patients with rheumatoid arthritis, leading to improved clinical outcomes.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for lab experiments, including its high selectivity for JAK3, its ability to effectively suppress T cell activation and proliferation, and its potential therapeutic applications in various autoimmune diseases. However, the compound also has several limitations, including its potential toxicity and the need for careful monitoring of patients receiving the drug.
Orientations Futures
There are several future directions for N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide, including the development of more selective JAK3 inhibitors, the identification of biomarkers for patient stratification, and the investigation of the long-term safety and efficacy of the drug. In addition, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide may have potential applications in other autoimmune diseases, including multiple sclerosis, lupus, and type 1 diabetes. Finally, further studies are needed to investigate the potential use of N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Méthodes De Synthèse
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide can be synthesized through a multistep process starting from 5-chloropyridine-2-carboxylic acid. The first step involves the reaction of the acid with thionyl chloride to yield the corresponding acid chloride, which is then reacted with 1-methoxypropan-2-amine to form the corresponding amide. The amide is then treated with oxalyl chloride to yield the oxalyl chloride derivative, which is then reacted with 1-methoxypropan-2-ol to form the final product, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide.
Applications De Recherche Scientifique
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the signaling pathways of various cytokines, including IL-2, which plays a crucial role in the activation and proliferation of T cells. By inhibiting JAK3, N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide can effectively suppress T cell activation and proliferation, leading to reduced inflammation and tissue damage.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-7(6-18-2)14-10(16)11(17)15-9-4-3-8(12)5-13-9/h3-5,7H,6H2,1-2H3,(H,14,16)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNJSABGAGYYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloropyridin-2-yl)-N2-(1-methoxypropan-2-yl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

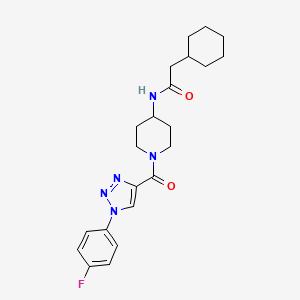
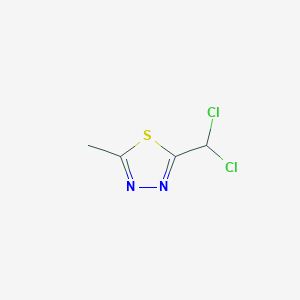
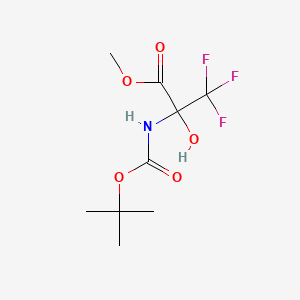

![Ethyl 3-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2742293.png)
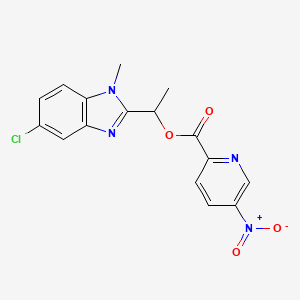

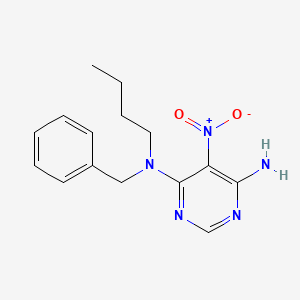
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2742298.png)
![1-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2742300.png)
![2-(2-(tert-butylamino)-2-oxoethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2742301.png)
![1,3,6-trimethyl-5-((3-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2742306.png)

![2-({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amino)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2742308.png)